molecular formula C9H9Br2NO2 B12343652 Methyl 2-(4-amino-3,5-dibromophenyl)acetate CAS No. 1208077-52-4

Methyl 2-(4-amino-3,5-dibromophenyl)acetate

Cat. No.: B12343652
CAS No.: 1208077-52-4
M. Wt: 322.98 g/mol
InChI Key: MUBUNEUYOFOQRO-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3,5-dibromophenyl)acetate is a substituted phenylacetic acid derivative characterized by a methyl ester group, an amino substituent at the para position, and bromine atoms at the 3 and 5 positions on the aromatic ring. This structural configuration confers unique physicochemical properties, such as high lipophilicity due to bromine’s electron-withdrawing and bulky nature, and reactivity modulated by the electron-donating amino group. The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis .

Properties

CAS No.

1208077-52-4

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

methyl 2-(4-amino-3,5-dibromophenyl)acetate

InChI

InChI=1S/C9H9Br2NO2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4,12H2,1H3

InChI Key

MUBUNEUYOFOQRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-amino-3,5-dibromophenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes:

    Bromination: Starting with 4-aminoacetophenone, bromination is carried out using bromine in the presence of a suitable catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.

    Esterification: The resulting dibromo compound is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and solvents.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine sites, to form debrominated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in the presence of a palladium catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Debrominated phenylacetate derivatives.

    Substitution: Phenylacetate derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

Methyl 2-(4-amino-3,5-dibromophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3,5-dibromophenyl)acetate in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring or ester groups, leading to distinct chemical behaviors:

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
  • Key Differences : Ethyl ester group instead of methyl.
  • Impact : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance. This may enhance stability in certain solvents but reduce volatility.
  • Status : Discontinued (CymitQuimica), likely due to challenges in synthesis scalability or stability concerns .
Methyl 2-(4-chloro-3,5-dinitrophenyl)acrylate
  • Key Differences: Chloro and nitro substituents replace bromine and amino groups; acrylate ester instead of acetate.
  • Impact: Nitro groups create an electron-deficient aromatic ring, reducing nucleophilic substitution reactivity.
  • Applications : Used in pesticide synthesis, where electron-withdrawing groups improve herbicidal activity .
Fluroxypyr ([(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy] acetate)
  • Key Differences : Pyridine ring instead of benzene; fluorine and chlorine substituents.
  • Impact : Fluorine’s electronegativity enhances bioavailability, while the pyridine ring increases polarity.
  • Applications : Commercial herbicide, highlighting the role of halogenated aromatic systems in agrochemicals .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Methyl 2-(4-amino-3,5-dibromophenyl)acetate and Analogs

Compound Name Substituents Ester Group Key Properties Applications
This compound 4-amino, 3,5-dibromo Methyl High lipophilicity, moderate reactivity Pharmaceutical intermediate
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate 4-amino, 3,5-dibromo Ethyl Enhanced stability, slower hydrolysis Discontinued (stability issues)
Methyl 2-(4-chloro-3,5-dinitrophenyl)acrylate 4-chloro, 3,5-dinitro Methyl Electron-deficient ring, UV stability Pesticide synthesis
Fluroxypyr 3,5-dichloro, 6-fluoro Acetate High polarity, bioactivity Herbicide

Biological Activity

Methyl 2-(4-amino-3,5-dibromophenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, synthesis methods, and relevant studies highlighting its efficacy.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H10_{10}Br2_2N O2_2 and a molecular weight of approximately 307.01 g/mol. The compound features a methyl ester functional group attached to a phenyl ring that carries both amino and dibromo substituents. These structural characteristics enhance its chemical reactivity and potential biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to the presence of the amino group and bromine atoms, which may facilitate interactions with various biological targets. Research indicates that compounds with similar structures have shown promising activities in areas such as:

  • Anticancer Activity : Studies have demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .
  • Microtubule Destabilization : Some derivatives of related compounds act as microtubule-destabilizing agents, which is crucial for cancer therapy as it disrupts mitotic processes in rapidly dividing cells .

Synthesis Methods

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:

  • Starting Materials : The synthesis often begins with readily available precursors such as 4-amino-3,5-dibromobenzoic acid.
  • Reagents : Common reagents include coupling agents and solvents like DMF or THF.
  • Reaction Conditions : Temperature and time are critical factors; reactions may occur under reflux or microwave-assisted conditions to improve efficiency .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that at concentrations as low as 1 µM, the compound induced significant morphological changes characteristic of apoptosis. Additionally, caspase-3 activity increased by up to 57% at higher concentrations (10 µM), confirming its potential as an anticancer agent .

Case Study 2: Microtubule Interaction

Another research effort focused on the microtubule assembly inhibition by related compounds at a concentration of 20 µM. The findings suggested that these compounds could inhibit microtubule assembly by approximately 40%, indicating a mechanism through which they exert their anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Score
Methyl 2-(3-bromophenyl)acetate150529-73-00.90
Methyl 2-(4-bromophenyl)acetate41841-16-10.92
Ethyl 2-(3-bromophenyl)acetate14062-30-70.94
Methyl 3-(3-bromophenyl)propanoate151583-29-80.94
Methyl 2-(2-bromophenyl)acetate57486-69-80.90

This table illustrates that while there are many structurally similar compounds, this compound's specific combination of functional groups enhances its reactivity and biological potential compared to others.

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